molecular formula C8H9F2NO B2512109 6-Ethoxy-2,3-difluoroaniline CAS No. 2385070-70-0

6-Ethoxy-2,3-difluoroaniline

Cat. No.: B2512109
CAS No.: 2385070-70-0
M. Wt: 173.163
InChI Key: LSZGTEXJGZNDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2,3-difluoroaniline is a synthetic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16. It is used in various fields of scientific research and industry due to its distinctive physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Ethoxy-2,3-difluoroaniline involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process typically involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound can involve the fluorination of 2,3-dichloronitrobenzene followed by reduction and amination reactions . This method is cost-effective and yields high purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3-difluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

6-Ethoxy-2,3-difluoroaniline is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 6-Ethoxy-2,3-difluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoroaniline: Similar in structure but lacks the ethoxy group.

    3,5-Difluoroaniline: Differs in the position of the fluorine atoms on the benzene ring.

    6-Ethoxy-2-fluoroaniline: Similar but has only one fluorine atom.

Uniqueness

6-Ethoxy-2,3-difluoroaniline is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

6-ethoxy-2,3-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGTEXJGZNDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.